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Chemical Profile and Discovery

The table below summarizes the core chemical and discovery information for Flavokawain B.

Property Description

IUPAC Name (2E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one [1]

Chemical Formula C₁₇H₁₆O₄ [1]

Molecular Weight 284.31 g/mol [2]

CAS Registry
Number

1775-97-9 [2] [1]

Chemical
Structure

A chalcone, featuring two aromatic rings (A and B) linked by a three-carbon α,β-

unsaturated ketone bridge [3].

Primary Natural
Source

Roots of the kava plant (Piper methysticum) [3] [4].

Other Plant
Sources

Aniba riparia, P. triangularis var. palloda, and Didymocarpus corchorijolia [3].
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Pharmacological Activities and Mechanisms

Flavokawain B exhibits a broad range of biological activities through multiple cellular pathways.

Anticancer Activity

Flavokawain B has demonstrated cytotoxic effects against various cancer cell lines by inducing cell cycle

arrest and apoptosis [3] [4]. The following diagram illustrates the key signaling pathways involved in its

anticancer mechanism:
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Key anticancer mechanisms of Flavokawain B

Specific evidence includes:
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In Vitro Efficacy: Inhibits proliferation and induces apoptosis in cholangiocarcinoma, osteosarcoma,

and breast cancer cell lines [5] [3]. It can also suppress cancer cell migration and invasion [3].
In Vivo Efficacy: In xenograft mouse models, combination therapy with Flavokawain B and

cisplatin/gemcitabine significantly inhibited the tumor growth of cholangiocarcinoma cells [5].
Synergistic Effects: Shows additive or synergistic effects when combined with conventional

chemotherapy drugs like cisplatin, enhancing apoptosis [5].

Anti-inflammatory Activity

Flavokawain B exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway [3]. It

suppresses the expression of pro-inflammatory mediators and cytokines.

Key Findings: In LPS-induced RAW 264.7 macrophage cells, it significantly inhibited the production

of nitric oxide (NO) and prostaglandin E2 (PGE2), with an IC₅₀ for NO inhibition of 9.8 μM [3]. It
also downregulated the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2

(COX-2), and cytokines like TNF-α [3].

Antidiabetic Potential

Recent research has identified Flavokawain B as a Selective Peroxisome Proliferator-Activated Receptor

Gamma Modulator (SPPARMγ) [6].

Mechanism: It binds to and partially activates PPARγ, a key regulator of insulin sensitivity and
glucose metabolism, but with a different gene regulation profile than full agonists [6].

Outcome: This action leads to improved glucose uptake and insulin sensitization without promoting
adverse effects like significant weight gain, which is associated with older PPARγ drugs [6]. In animal

models of type 2 diabetes, it demonstrated a strong glucose-lowering effect [6].

Key Experimental Methodologies

For researchers looking to replicate or build upon these findings, here is a summary of common experimental

protocols.
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Investigation
Area

Common Model Systems Key Assays & Techniques

Cytotoxicity &
Anticancer

Human cancer cell lines (e.g.,

SNU-478 cholangiocarcinoma,
HSC-3 oral carcinoma,

osteosarcoma) [5] [3].

MTT or MTS assay for cell viability [5]. Flow

cytometry (Annexin V/PI staining) for apoptosis
and cell cycle analysis [5]. Western blotting for

protein expression (e.g., Bax, Bcl-2, caspases,
p-Akt) [5] [3].

In Vivo Efficacy Mouse xenograft models [5]. Administration of Flavokawain B (e.g., 25
mg/kg, i.p.) alone or with chemotherapeutics

[5]. Tumor volume and weight measurement
[5].

Anti-
inflammatory

LPS-induced RAW 264.7 murine
macrophage cells [3].

Griess assay for nitric oxide (NO)
quantification [3]. ELISA for prostaglandin E2

(PGE2) and cytokines (e.g., TNF-α) [3].
Western blot for iNOS and COX-2 protein

levels [3].

PPARγ
Agonism
(Antidiabetic)

3T3-L1 preadipocyte cell line,

T2DM animal models [6].

Surface plasmon resonance (SPR) for binding

affinity to PPARγ [6]. Luciferase reporter gene
assay for transcriptional activity [6]. Glucose

uptake assays (e.g., 2-NBDG) [6].

Research Challenges and Future Directions

Despite its promise, several challenges need to be addressed for the translational development of

Flavokawain B:

Hepatotoxicity Concerns: Some evidence suggests that flavokawains may contribute to the rare
hepatotoxicity associated with kava consumption [7] [4]. Future work must carefully evaluate the

therapeutic window and potential mechanisms of liver toxicity.
Poor Bioavailability: Like many chalcones, Flavokawain B suffers from low aqueous solubility
and poor bioavailability, which limits its in vivo efficacy [8]. Research is exploring methods to
overcome this, including the use of biotransformation by fungi to create more soluble glycosylated

derivatives [8].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s528053?utm_src=pdf-custom-synthesis
https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:65899
https://www.thegoodscentscompany.com/data/rw1396951.html
https://cancerci.biomedcentral.com/articles/10.1186/1475-2867-13-102
https://pmc.ncbi.nlm.nih.gov/articles/PMC8405297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10188049/
https://www.sciencedirect.com/science/article/abs/pii/S0006295224005483
https://pubmed.ncbi.nlm.nih.gov/26789234/
https://microbialcellfactories.biomedcentral.com/articles/10.1186/s12934-024-02338-9
https://www.smolecule.com/products/b528053#flavokawain-b-discovery-and-natural-sources-piper-methysticum
https://www.smolecule.com/products/b528053#flavokawain-b-discovery-and-natural-sources-piper-methysticum
https://www.smolecule.com/products/b528053#flavokawain-b-discovery-and-natural-sources-piper-methysticum
https://www.smolecule.com/products/b528053#flavokawain-b-discovery-and-natural-sources-piper-methysticum
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s528053?utm_src=pdf-bulk
https://www.smolecule.com/products/s528053?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s528053?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

